4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid
Description
4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with a hydroxy group and a 3,5-dimethylphenyl group
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9-5-10(2)7-12(6-9)13-4-3-11(15(17)18)8-14(13)16/h3-8,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYBFBIPUSIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689019 | |
| Record name | 2-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-07-1 | |
| Record name | 2-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylboronic acid and 3-hydroxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: 4-(3,5-Dimethylphenyl)-3-oxobenzoic acid.
Reduction: 4-(3,5-Dimethylphenyl)-3-hydroxybenzyl alcohol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and activity.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.
3,5-Dimethylbenzoic acid:
4-(3,5-Dimethylphenyl)benzoic acid: Lacks the hydroxy group, altering its chemical behavior and uses.
Uniqueness: 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both the hydroxy and 3,5-dimethylphenyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
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